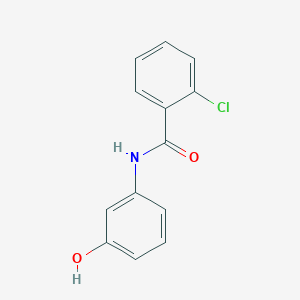
2-chloro-N-(3-hydroxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-hydroxyphenyl)benzamide, also known as CHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHB is a white crystalline solid with a molecular formula of C13H10ClNO2 and a molecular weight of 255.68 g/mol.
作用機序
The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases such as JNK and p38 MAPK. These protein kinases are involved in various cellular processes, including inflammation, apoptosis, and stress response. By inhibiting these protein kinases, 2-chloro-N-(3-hydroxyphenyl)benzamide may help to reduce inflammation, prevent cell death, and protect cells from oxidative stress.
生化学的および生理学的効果
2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. In addition, 2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(3-hydroxyphenyl)benzamide in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in various experimental settings. However, one limitation of using 2-chloro-N-(3-hydroxyphenyl)benzamide is its relatively low potency compared to other protein kinase inhibitors. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on 2-chloro-N-(3-hydroxyphenyl)benzamide. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 2-chloro-N-(3-hydroxyphenyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-(3-hydroxyphenyl)benzamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, the use of 2-chloro-N-(3-hydroxyphenyl)benzamide as a water treatment agent for the removal of heavy metals from contaminated water is an area of active research.
合成法
2-chloro-N-(3-hydroxyphenyl)benzamide can be synthesized using a simple method that involves the reaction of 2-chlorobenzoic acid with 3-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 2-chloro-N-(3-hydroxyphenyl)benzamide as a white crystalline solid with a yield of approximately 70%.
科学的研究の応用
2-chloro-N-(3-hydroxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In biochemistry, 2-chloro-N-(3-hydroxyphenyl)benzamide has been used as a tool to study the role of protein kinases in signal transduction pathways. It has been shown to inhibit the activity of protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
In environmental science, 2-chloro-N-(3-hydroxyphenyl)benzamide has been studied for its potential use as a water treatment agent. It has been shown to effectively remove heavy metals such as lead and cadmium from contaminated water.
特性
CAS番号 |
58494-84-1 |
|---|---|
製品名 |
2-chloro-N-(3-hydroxyphenyl)benzamide |
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC名 |
2-chloro-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) |
InChIキー |
MSQZKRHUFBMGEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |
その他のCAS番号 |
58494-84-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
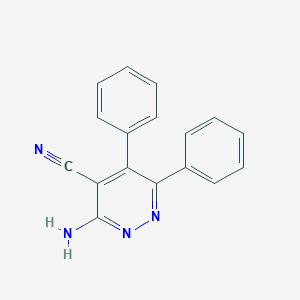
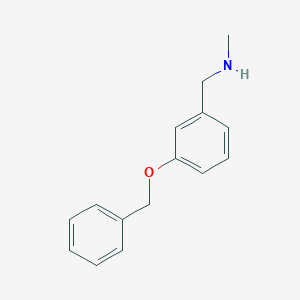
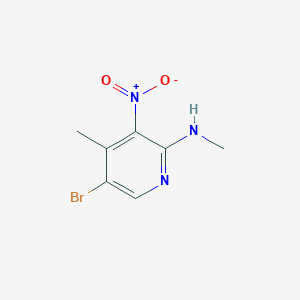
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
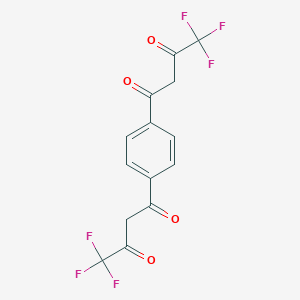
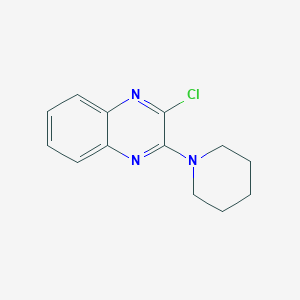
![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)
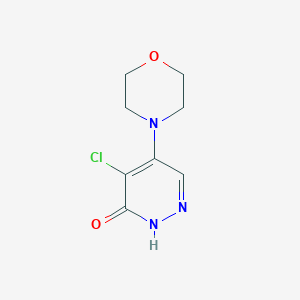
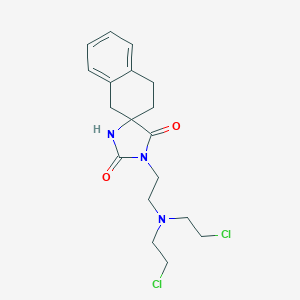
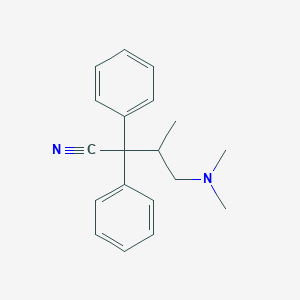
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
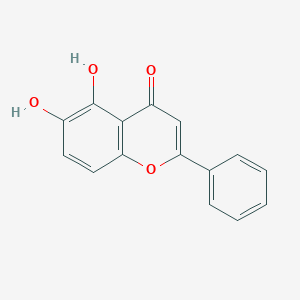
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)